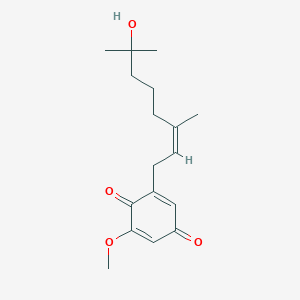
5-Hydroxy-4-methoxypropafenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Hydroxy-4-methoxypropafenone is a chemical compound that belongs to the class of propafenone analogs. It is also known as 5-hydroxypropafenone or 5-OH-PPF. This compound has been studied for its potential use in the treatment of cardiac arrhythmias, specifically atrial fibrillation.
Mecanismo De Acción
The mechanism of action of 5-Hydroxy-4-methoxypropafenone is not fully understood. It is believed to work by blocking sodium and potassium channels in cardiac cells, which can help to restore normal heart rhythm. It may also have effects on calcium channels and adrenergic receptors.
Biochemical and Physiological Effects:
5-Hydroxy-4-methoxypropafenone has been shown to have antiarrhythmic effects in animal models. It has been shown to decrease the duration and frequency of atrial fibrillation episodes. It may also have effects on other cardiac parameters, such as heart rate and blood pressure. Further studies are needed to determine the full extent of its biochemical and physiological effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-Hydroxy-4-methoxypropafenone in lab experiments is that it has been well-studied in animal models, and its effects on cardiac arrhythmias have been demonstrated. However, there are limitations to its use in lab experiments. One limitation is that its mechanism of action is not fully understood, which makes it difficult to interpret experimental results. Another limitation is that its potential therapeutic use in humans is not yet established, which limits its clinical relevance.
Direcciones Futuras
There are several future directions for research on 5-Hydroxy-4-methoxypropafenone. One direction is to further investigate its mechanism of action, which could lead to the development of more effective antiarrhythmic drugs. Another direction is to conduct clinical trials to determine its safety and efficacy in humans. Additionally, research could focus on developing new synthetic methods for producing 5-Hydroxy-4-methoxypropafenone, which could improve its availability and reduce its cost. Overall, further research on 5-Hydroxy-4-methoxypropafenone has the potential to lead to new treatments for cardiac arrhythmias, which could improve patient outcomes and quality of life.
Métodos De Síntesis
The synthesis of 5-Hydroxy-4-methoxypropafenone involves the reaction of 4-methoxyphenylacetic acid with sodium hydroxide and potassium permanganate to form 4-methoxybenzaldehyde. This aldehyde is then reacted with 5-hydroxy-2-propanone in the presence of sodium borohydride to produce 5-Hydroxy-4-methoxypropafenone.
Aplicaciones Científicas De Investigación
5-Hydroxy-4-methoxypropafenone has been studied for its potential use in the treatment of atrial fibrillation. Atrial fibrillation is a type of cardiac arrhythmia that can lead to stroke, heart failure, and other complications. The current treatment options for atrial fibrillation have limitations, and there is a need for new and more effective treatments. 5-Hydroxy-4-methoxypropafenone has been shown to have antiarrhythmic effects in animal models, and further studies are needed to determine its potential therapeutic use in humans.
Propiedades
Número CAS |
102059-09-6 |
|---|---|
Nombre del producto |
5-Hydroxy-4-methoxypropafenone |
Fórmula molecular |
C22H29NO5 |
Peso molecular |
387.5 g/mol |
Nombre IUPAC |
1-[5-hydroxy-2-[2-hydroxy-3-(propylamino)propoxy]-4-methoxyphenyl]-3-phenylpropan-1-one |
InChI |
InChI=1S/C22H29NO5/c1-3-11-23-14-17(24)15-28-21-13-22(27-2)20(26)12-18(21)19(25)10-9-16-7-5-4-6-8-16/h4-8,12-13,17,23-24,26H,3,9-11,14-15H2,1-2H3 |
Clave InChI |
RZWMKJCSRSDORO-UHFFFAOYSA-N |
SMILES |
CCCNCC(COC1=CC(=C(C=C1C(=O)CCC2=CC=CC=C2)O)OC)O |
SMILES canónico |
CCCNCC(COC1=CC(=C(C=C1C(=O)CCC2=CC=CC=C2)O)OC)O |
Sinónimos |
5-hydroxy-4-methoxypropafenone LU 45032 LU-45032 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



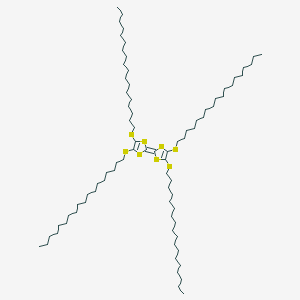


![2,5-Furandione, dihydro-3-[3-(triethoxysilyl)propyl]-](/img/structure/B33966.png)
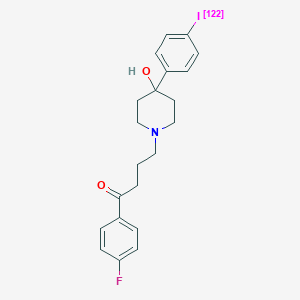
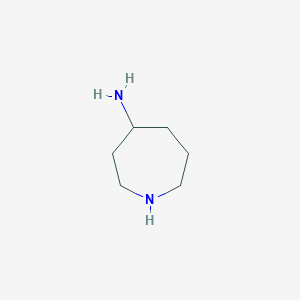
![5-[(Dimethylamino)methyl]-2-furohydrazide](/img/structure/B33971.png)

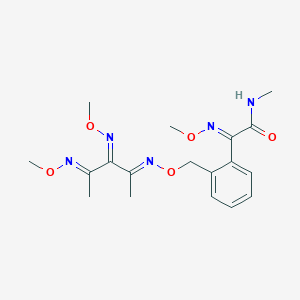
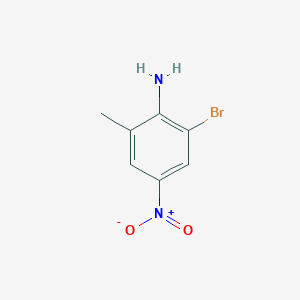

![(2S)-1-[(2S)-2-Amino-3-(4-hydroxyphenyl)propanoyl]-N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]pyrrolidine-2-carboxamide](/img/structure/B33986.png)
![2-(Tributylstannyl)benzo[d]oxazole](/img/structure/B33987.png)
